molecular formula C28H27FN4O4 B10820906 5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(2H-indazol-3-ylmethyl)benzamide

5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(2H-indazol-3-ylmethyl)benzamide

Cat. No. B10820906
M. Wt: 502.5 g/mol
InChI Key: KGSBEYKVWODBRD-ICSRJNTNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCG258747 is a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). It has shown high selectivity over other kinases such as G protein-coupled receptor kinase 1, G protein-coupled receptor kinase 5, protein kinase A, and Rho-associated protein kinase 1. This compound is particularly significant in the research of heart failure due to its ability to block the internalization of the µ-opioid receptor .

Preparation Methods

CCG258747 is synthesized based on the paroxetine scaffold. The synthetic route involves the addition of an indazole ring to enhance its selectivity and potency against G protein-coupled receptor kinase 2 . The preparation involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. Industrial production methods are not widely documented, but the synthesis typically requires precise control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

CCG258747 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with target proteins.

    Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its selectivity and potency.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CCG258747 has several scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of G protein-coupled receptor kinase 2 and its effects on receptor internalization.

    Biology: The compound is used to investigate the role of G protein-coupled receptor kinase 2 in cellular signaling pathways.

    Medicine: CCG258747 is explored for its potential therapeutic applications in treating heart failure and other cardiovascular diseases by preventing the desensitization of G protein-coupled receptors.

    Industry: It is used in the development of new pharmacological agents targeting G protein-coupled receptor kinase 2.

Mechanism of Action

CCG258747 exerts its effects by selectively inhibiting G protein-coupled receptor kinase 2. This inhibition prevents the phosphorylation of agonist-occupied G protein-coupled receptors, thereby blocking their internalization and subsequent downregulation. The compound’s molecular targets include the µ-opioid receptor, and it affects pathways involved in receptor endocytosis and recycling .

Comparison with Similar Compounds

CCG258747 is compared with other similar compounds such as CCG258208 and paroxetine. These compounds also inhibit G protein-coupled receptor kinase 2 but differ in their selectivity and potency. CCG258747 has shown increased potency and favorable pharmacokinetic parameters compared to its analogs . The unique addition of the indazole ring in CCG258747 enhances its selectivity for G protein-coupled receptor kinase 2, making it a valuable tool in research.

Similar Compounds

  • CCG258208
  • Paroxetine

properties

Molecular Formula

C28H27FN4O4

Molecular Weight

502.5 g/mol

IUPAC Name

5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(2H-indazol-3-ylmethyl)benzamide

InChI

InChI=1S/C28H27FN4O4/c29-23-7-5-17(11-22(23)28(34)31-14-25-21-3-1-2-4-24(21)32-33-25)20-9-10-30-13-18(20)15-35-19-6-8-26-27(12-19)37-16-36-26/h1-8,11-12,18,20,30H,9-10,13-16H2,(H,31,34)(H,32,33)/t18-,20-/m0/s1

InChI Key

KGSBEYKVWODBRD-ICSRJNTNSA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=C4C=CC=CC4=NN3)COC5=CC6=C(C=C5)OCO6

Canonical SMILES

C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=C4C=CC=CC4=NN3)COC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.